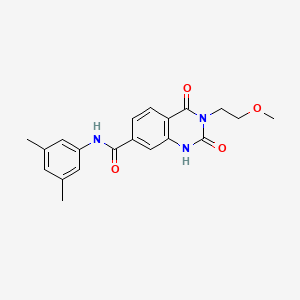
7-hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one, also known as 7-HNBC, is a synthetic compound with a variety of uses in scientific research. It has been used in a variety of applications, including as an inhibitor of certain enzymes, as a fluorescent dye, and as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
7-hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one has been used in a variety of scientific research applications. It has been used as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This compound has also been used as a fluorescent dye for the detection of certain proteins, and as a potential therapeutic agent for the treatment of certain diseases.
Wirkmechanismus
7-hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one has been shown to inhibit the activity of certain enzymes, including COX-2. The mechanism of action is not fully understood, but it is thought to involve the binding of this compound to the active site of the enzyme, causing it to be unable to bind its substrate and therefore unable to catalyze the reaction.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce inflammation and pain in animal models, and in vitro studies have shown that it can inhibit the growth of certain cancer cells. It has also been shown to have antioxidant and anti-inflammatory properties, and to reduce the production of certain pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 7-hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one in lab experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable in solution. It is also relatively non-toxic, making it safe to use in experiments. However, it is also important to note that this compound is a synthetic compound, and therefore its effects may not be representative of the effects of natural compounds.
Zukünftige Richtungen
7-hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one has a variety of potential future applications. For example, it could be used to develop new inhibitors of COX-2 or other enzymes, or as a potential therapeutic agent for the treatment of certain diseases. It could also be used to develop new fluorescent dyes for the detection of certain proteins, or to further investigate its antioxidant and anti-inflammatory properties. Additionally, this compound could be used to further investigate its biochemical and physiological effects, and to develop new methods of synthesis.
Synthesemethoden
7-hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one can be synthesized by a variety of methods, including the reaction of 4-nitrobenzaldehyde with 7-hydroxycoumarin in the presence of a base, such as sodium hydroxide. This reaction produces this compound and 4-nitrocoumarin as products. Other methods of synthesis include the reaction of 4-nitrobenzoic acid with 7-hydroxycoumarin in the presence of a base, and the reaction of 4-nitrobenzoyl chloride with 7-hydroxycoumarin in the presence of a base.
Eigenschaften
IUPAC Name |
7-hydroxy-3-(4-nitrobenzoyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO6/c18-12-6-3-10-7-13(16(20)23-14(10)8-12)15(19)9-1-4-11(5-2-9)17(21)22/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWGARQQKUWRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49680085 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide hydrochloride](/img/structure/B6526092.png)
![N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride](/img/structure/B6526109.png)
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride](/img/structure/B6526116.png)
![N-[2-(diethylamino)ethyl]-3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride](/img/structure/B6526120.png)
![N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride](/img/structure/B6526125.png)
![N-[2-(dimethylamino)ethyl]-3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride](/img/structure/B6526133.png)
![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride](/img/structure/B6526147.png)
![N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride](/img/structure/B6526150.png)
![ethyl 6-ethyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6526162.png)
![N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride](/img/structure/B6526163.png)
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride](/img/structure/B6526164.png)


![ethyl 6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6526184.png)